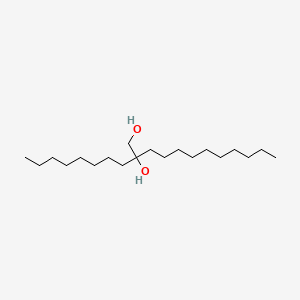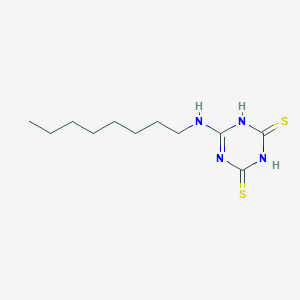
1,1'-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one) is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one) typically involves the bromination of an indole precursor. One common method is the radical benzylic bromination reaction, which can yield high amounts of the desired product . The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one) can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indole derivatives, while oxidation and reduction reactions can modify the functional groups on the indole ring.
Applications De Recherche Scientifique
1,1’-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: The compound can be explored for potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,1’-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one) involves its interaction with molecular targets in biological systems. The bromine atom can influence the compound’s binding affinity to various receptors and enzymes. The indole ring can participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole: A parent compound of many indole derivatives.
2,3-Dihydro-1H-indole: A reduced form of indole with different reactivity.
5-Fluoro-1H-indole: Another halogenated indole derivative with distinct properties.
Uniqueness
1,1’-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one) is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
65018-18-0 |
|---|---|
Formule moléculaire |
C12H10BrNO2 |
Poids moléculaire |
280.12 g/mol |
Nom IUPAC |
1-(1-acetyl-4-bromoindol-3-yl)ethanone |
InChI |
InChI=1S/C12H10BrNO2/c1-7(15)9-6-14(8(2)16)11-5-3-4-10(13)12(9)11/h3-6H,1-2H3 |
Clé InChI |
YBIOHSINKUDYDV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN(C2=C1C(=CC=C2)Br)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


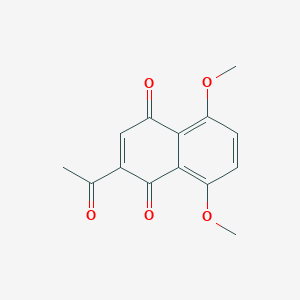
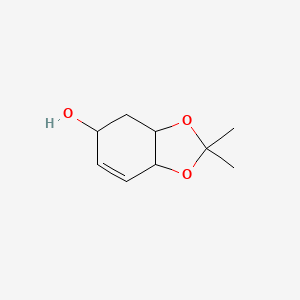
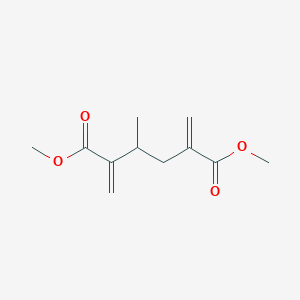
![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)

![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)
![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
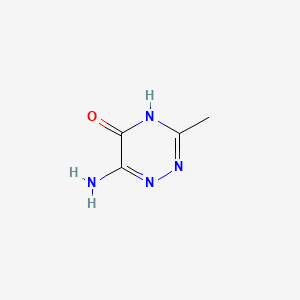
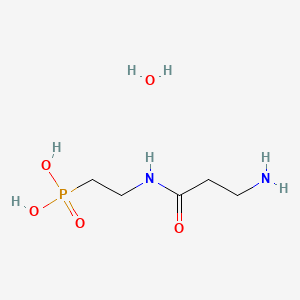
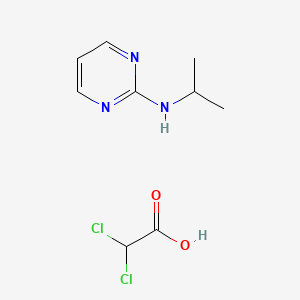
![5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde](/img/structure/B14489033.png)
